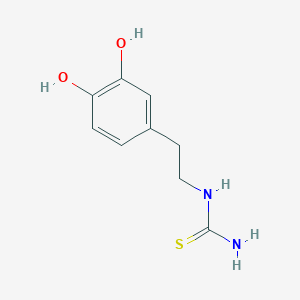
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide is a heterocyclic compound that contains a benzene ring fused to a pyrazine ring. The oxidation of both nitrogens in the pyrazine ring results in the formation of the 1,4-dioxide structure. This compound is known for its diverse biological properties, including antimicrobial, antitumoral, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including 7-chloro-2-phenylquinoxaline, 1,4-dioxide, often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxide form back to the parent quinoxaline structure.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the quinoxaline ring
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation uses reagents like chlorine or bromine, while nitration employs nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted quinoxalines with different functional groups, enhancing their biological and chemical properties .
Aplicaciones Científicas De Investigación
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Industry: Used in the development of dyes, fluorescent materials, and electroluminescent materials .
Mecanismo De Acción
The mechanism of action of quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide involves the production of reactive oxygen species (ROS) and the inhibition of key enzymes and pathways. The compound can cause DNA damage, leading to cell death in microbial and cancer cells. It also interacts with various molecular targets, including enzymes involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Shares structural similarities with quinoxaline and exhibits comparable antimicrobial and antitumoral properties.
Phthalazine: Another isomeric compound with applications in medicinal chemistry.
Uniqueness
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide stands out due to its unique combination of a chlorine atom and a phenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Propiedades
Número CAS |
346458-49-9 |
|---|---|
Fórmula molecular |
C14H9ClN2O2 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
6-chloro-4-oxido-3-phenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-7-12-13(8-11)17(19)14(9-16(12)18)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
COUYXHWIPSRLNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C[N+](=O)C3=C(N2[O-])C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


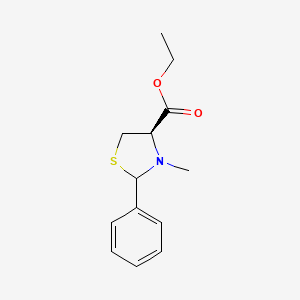
![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)
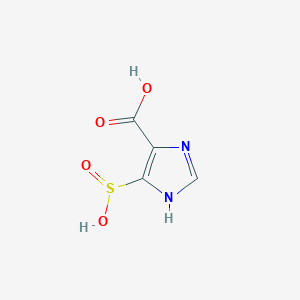

![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)

![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)

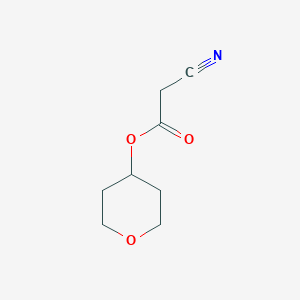
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)
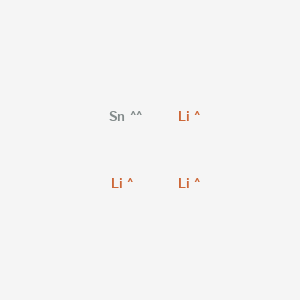
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
